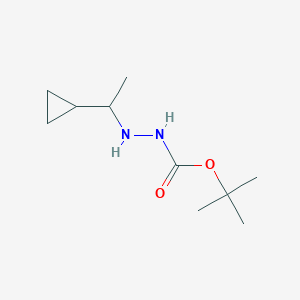
4-(3-bromobenzoyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromobenzoyl)aniline hydrochloride, commonly referred to as 4-BBAH, is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-BBAH is widely used in scientific research due to its versatility, stability, and low toxicity. It has been used in the synthesis of various organic compounds, such as amines, heterocycles, and polymers. It has also been used to study the structure and properties of proteins, peptides, and enzymes. Furthermore, 4-BBAH has been used in the synthesis of drugs and other pharmaceuticals, as well as in the development of diagnostic tests for various diseases.
Mécanisme D'action
4-BBAH acts as an inhibitor of enzymes involved in the synthesis of proteins and peptides. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of the enzyme can be used to study the structure and properties of proteins, peptides, and enzymes.
Biochemical and Physiological Effects
4-BBAH has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-BBAH can inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In vivo studies have shown that 4-BBAH can inhibit the release of histamine, a chemical involved in allergic reactions. Furthermore, 4-BBAH has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 4-BBAH in laboratory experiments are its low toxicity and its wide range of applications. 4-BBAH is relatively stable and does not react with other compounds, making it ideal for use in a wide range of experiments. However, there are some limitations to using 4-BBAH in laboratory experiments. For instance, it can be difficult to obtain pure 4-BBAH due to its low solubility in water. Additionally, the reaction of 4-BBAH with other compounds can produce toxic by-products.
Orientations Futures
There are a number of potential future directions for the use of 4-BBAH in scientific research. For instance, it could be used to develop new drugs and pharmaceuticals, as well as diagnostic tests for various diseases. Additionally, 4-BBAH could be used to study the structure and properties of proteins, peptides, and enzymes. Furthermore, 4-BBAH could be used to develop new synthetic methods for the synthesis of organic compounds. Finally, 4-BBAH could be used to study the effects of environmental pollutants on the human body.
Méthodes De Synthèse
4-BBAH is synthesized from 4-bromobenzoic acid and aniline hydrochloride. The reaction takes place in an aqueous solution of sodium hydroxide and is catalyzed by a strong base, such as sodium hydroxide. The reaction proceeds in two steps, with the first step being the formation of the aniline salt and the second step being the formation of the 4-bromobenzoyl aniline hydrochloride.
Propriétés
IUPAC Name |
(4-aminophenyl)-(3-bromophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO.ClH/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9;/h1-8H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJGMTXIMSLMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzoyl)aniline hydrochloride | |
CAS RN |
1803581-62-5 |
Source


|
| Record name | Methanone, (4-aminophenyl)(3-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)


![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)

![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)
![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)





